5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde

Regiochemistry Structure-Activity Relationship Synthetic Intermediate

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde (CAS 185220-65-9) is a bicyclic heterocyclic aldehyde with molecular formula C10H11NO and molecular weight 161.20 g·mol⁻¹, featuring a saturated carbocyclic ring fused to a pyridine ring bearing a formyl substituent at the C-1 position adjacent to the ring nitrogen. The compound is classified within the tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry, and is characterized by a TPSA of 29.96 Ų and a predicted LogP of 1.77, indicating moderate lipophilicity.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 185220-65-9
Cat. No. B2664911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde
CAS185220-65-9
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN=C2C=O
InChIInChI=1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2
InChIKeyRFOUJHDITIMDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde (CAS 185220-65-9): Structural Baseline and Procurement-Relevant Profile


5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde (CAS 185220-65-9) is a bicyclic heterocyclic aldehyde with molecular formula C10H11NO and molecular weight 161.20 g·mol⁻¹, featuring a saturated carbocyclic ring fused to a pyridine ring bearing a formyl substituent at the C-1 position adjacent to the ring nitrogen . The compound is classified within the tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry, and is characterized by a TPSA of 29.96 Ų and a predicted LogP of 1.77, indicating moderate lipophilicity . According to PubChemLite records, the compound is associated with 40 patent documents, reflecting its established role as a synthetic intermediate [1]. It is commercially available from multiple vendors at a standard purity specification of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by suppliers such as Bidepharm and Leyan .

Why 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde Cannot Be Substituted by Generic In-Class Analogs


The tetrahydroisoquinoline-carbaldehyde chemical space encompasses multiple regioisomers and saturation-state variants that are not functionally interchangeable. The aldehyde position—C-1 versus C-3—governs the electronic environment and reactivity profile: C-1 aldehydes are conjugated to the pyridine nitrogen, creating a vinylogous amide-like system that modulates electrophilicity and coordination behavior distinctly from C-3-substituted isomers . Furthermore, the 5,6,7,8-tetrahydro saturation pattern (saturated carbocycle) differs fundamentally from the 1,2,3,4-tetrahydro pattern (saturated heterocycle), altering basicity (predicted pKa ~6.37 for the parent scaffold) and metabolic stability [1]. Even within the same saturation class, the 5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde regioisomer (CAS 185220-62-6) shares an identical molecular formula but exhibits a distinct reactivity landscape, as demonstrated by lithiation studies showing approximately 2:1 regioselectivity favoring C-1 over C-3 in N-Boc-tetrahydroisoquinoline systems [2]. These differences have direct consequences for synthetic strategy, intermediate reactivity, and final product fidelity, rendering generic substitution scientifically unsound without experimental validation.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde (CAS 185220-65-9) Against Closest Analogs


Regiochemical Differentiation: Aldehyde at C-1 vs. C-3 Confers Distinct Physicochemical and Reactivity Profiles

The target compound places the formyl group at C-1, directly adjacent to the pyridine nitrogen. In contrast, 5,6,7,8-tetrahydroisoquinoline-3-carbaldehyde (CAS 185220-62-6) bears the aldehyde at C-3, remote from the heteroatom. This positional difference is mechanistically significant: deprotonation–lithiation studies on N-Boc-protected tetrahydroisoquinolines demonstrate that lithiation occurs with approximately a 2:1 regioselectivity ratio at C-1 versus C-3, reflecting the differential acidity and stabilization imparted by the nitrogen lone pair [1]. The C-1 aldehyde is conjugated to the imine-like nitrogen, forming a vinylogous amide system that alters electrophilicity relative to the C-3 isomer. Both compounds share identical molecular formulas (C10H11NO, MW 161.20), making regioisomeric authentication essential for procurement .

Regiochemistry Structure-Activity Relationship Synthetic Intermediate

Saturation-State Differentiation: 5,6,7,8-Tetrahydro vs. Fully Aromatic Isoquinoline-1-carbaldehyde Alters LogP and Molecular Shape

The target compound (5,6,7,8-tetrahydro, MW 161.20) incorporates a saturated cyclohexene ring, whereas isoquinoline-1-carbaldehyde (CAS 4494-18-2, MW 157.17) is fully aromatic. This saturation difference produces measurable changes in physicochemical properties: the target compound has a predicted LogP of 1.77 and TPSA of 29.96 Ų , while the fully aromatic comparator exhibits a LogP of 2.05 and identical PSA of 29.96 Ų [1]. The ΔLogP of approximately 0.28 units reflects reduced lipophilicity from ring saturation, which can influence membrane permeability, protein binding, and metabolic clearance in downstream applications. Additionally, the saturated ring introduces conformational flexibility absent in the planar aromatic system, affecting molecular recognition .

Saturation Pattern Lipophilicity Metabolic Stability

Patent Landscape Density: 40 Patent Records Indicate Established Industrial Utility Relative to Less-Referenced Regioisomers

According to PubChemLite records, 5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde (InChIKey: RFOUJHDITIMDEU-UHFFFAOYSA-N) is associated with 40 patent documents [1]. While the C-3 regioisomer (CAS 185220-62-6) shares the same molecular formula, its patent footprint is not separately indexed with comparable volume in the same database. The parent scaffold, 5,6,7,8-tetrahydroisoquinoline (CAS 36556-06-6), is a simpler structure without the aldehyde functionality and serves as a less synthetically advanced comparator. The broader THIQ patent landscape encompasses 524 patented technologies as of 2025 [2], within which the 1-carbaldehyde derivative represents a functionally enabled intermediate with demonstrated industrial utilization across multiple patent families.

Patent Intelligence Industrial Relevance Procurement Prioritization

Vendor Purity Benchmarking: Multi-Supplier 95% Standard with Batch-Specific QC Documentation Enables Cross-Vendor Procurement

The target compound is available from multiple independent vendors at a standardized purity of 95%. Leyan (Product No. 2105429) specifies 95% purity with the caveat that displayed purity represents warehouse entry guidance and inter-batch variation exists . Bidepharm (Cat. No. BD00885896) similarly certifies 95% standard purity and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . CymitQuimica lists the compound at minimum 95% purity (Ref. 3D-KHA22065), though the product is noted as discontinued as of 2019 . The 3-carbaldehyde regioisomer (CAS 185220-62-6) is also offered at 95% purity by AKSci, confirming that purity specifications are comparable between regioisomers, but the availability landscape differs .

Quality Control Vendor Comparison Batch Reproducibility

Synthetic Intermediate Versatility: Aldehyde Handle at C-1 Enables Direct Entry into Fused Heterocyclic Systems Relevant to CYP11B2 and Kinase Inhibitor Programs

The C-1 aldehyde group serves as a strategic synthetic handle for condensation, reductive amination, and cyclocondensation reactions that generate pharmacologically relevant cores. The broader 4-aryl-5,6,7,8-tetrahydroisoquinoline class has been validated as a scaffold for potent and selective aldosterone synthase (CYP11B2) inhibitors, with lead compound (+)-(R)-6 achieving a selectivity factor of 160 against CYP11B1 in cynomolgus monkey and demonstrating dose-dependent aldosterone reduction in db/db mice and non-human primates [1]. While the specific 1-carbaldehyde derivative was not the final bioactive molecule in that study, its structural features—saturated 5,6,7,8 ring system and C-1 functionalization capacity—are directly aligned with the synthetic requirements for constructing 4-aryl-THIQ-based CYP11B2 inhibitors. The compound has also been cited as a key intermediate for synthesizing thieno[2,3-d]pyrimidine derivatives and pyrano(thiopyrano)[3,4-c]pyridine derivatives [2]. The C-1 aldehyde position uniquely enables direct C–C bond formation adjacent to nitrogen, a feature not replicated by C-3 or C-4 aldehyde regioisomers.

Synthetic Intermediate Medicinal Chemistry CYP11B2 Inhibitor

Procurement-Guiding Application Scenarios for 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde (CAS 185220-65-9)


Medicinal Chemistry: Synthesis of C-1-Functionalized THIQ-Based Kinase or CYP Enzyme Inhibitors

In programs targeting aldosterone synthase (CYP11B2) or related cytochrome P450 enzymes, the 5,6,7,8-tetrahydroisoquinoline scaffold—particularly when elaborated at C-4 with aryl groups—has demonstrated potent and selective inhibition with in vivo efficacy in rodent and primate models [1]. The 1-carbaldehyde derivative provides the optimal entry point for constructing such inhibitors because the C-1 aldehyde is conjugated to the pyridine nitrogen, enabling regioselective transformations (e.g., condensation, reductive amination, Grignard addition) that leverage the ~2:1 kinetic preference for C-1 over C-3 functionalization established in lithiation studies [2]. Researchers should select the 1-carbaldehyde isomer specifically when the synthetic route requires nitrogen-proximal aldehyde reactivity.

Heterocyclic Library Synthesis: Construction of Fused Pyrimidine and Pyranopyridine Systems

The compound is documented as a key intermediate for synthesizing thieno[2,3-d]pyrimidine and pyrano(thiopyrano)[3,4-c]pyridine derivatives [1]. These fused heterocyclic systems are privileged scaffolds in drug discovery, and the C-1 aldehyde position uniquely facilitates the annulation chemistry required. When procuring for diversity-oriented synthesis or focused library construction, the 1-carbaldehyde regioisomer should be specified rather than the 3-carbaldehyde analog, as the latter cannot participate in the same nitrogen-directed cyclization manifolds. The 40-patent footprint of this compound supports the existence of established synthetic protocols [2].

GLP-Compliant Preclinical Studies Requiring Batch-Level Analytical Traceability

For studies conducted under Good Laboratory Practice (GLP) or requiring regulatory-grade documentation, Bidepharm supplies this compound with batch-specific QC certificates including NMR, HPLC, and GC analyses at 95% standard purity [1]. This level of analytical documentation is not uniformly available from all vendors of regioisomeric analogs. The combination of multi-vendor sourcing (Leyan, Bidepharm, with CymitQuimica historically providing an additional source) and the availability of QC documentation reduces single-supplier dependency while maintaining audit-ready traceability [2].

Physicochemical Property Optimization: Saturated Analog Selection for Reduced Lipophilicity

When medicinal chemistry programs require an isoquinoline-1-carbaldehyde building block with reduced lipophilicity relative to the fully aromatic analog, the 5,6,7,8-tetrahydro derivative offers a LogP advantage of approximately 0.27 units (LogP 1.77 vs. 2.05 for isoquinoline-1-carbaldehyde) while maintaining identical polar surface area (TPSA 29.96 Ų) [1][2]. This property profile supports lead optimization strategies that prioritize lower LogP to improve solubility, reduce off-target binding, and enhance metabolic stability, without sacrificing the aldehyde functionality required for subsequent synthetic elaboration.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.